Product packaging for SRN-927(Cat. No.:)

SRN-927

Cat. No.: B1193622
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SRN-927 (also designated GDC-0927) is a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) developed for treating estrogen receptor-positive (ER+) breast cancer, particularly in tamoxifen-resistant models. It binds to ER-α, induces conformational changes, and promotes receptor degradation, thereby inhibiting tumor growth . Key characteristics include:

  • Chemical structure: A chromene core with a fluoromethyl azetidine side-chain optimized for maximal ER-α degradation efficacy (97% in vitro) .
  • Mechanism: Dual action as an ER antagonist and degrader, reducing both ER signaling and protein levels .
  • Preclinical efficacy: Demonstrated tumor regression in tamoxifen-resistant MCF-7 xenograft models, with robust intratumoral ER-α reduction .
  • Clinical fate: Despite promising preclinical data, clinical development was discontinued due to inadequate oral exposure and high pill burden .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRN927;  SRN 927;  SRN-927.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

SRN-927 belongs to the amine-based chromene SERD class, distinct from carboxylic acid-based SERDs (e.g., GDC-0810) and older steroidal agents (e.g., fulvestrant). Below is a comparative analysis:

Compound Class Key Features ER-α Degradation Efficacy Clinical Status
This compound Amine-based chromene Oral, fluoromethyl azetidine side-chain; IC50 = 0.2 nM 97% Discontinued (Phase I/II)
GDC-0810 Carboxylic acid Oral, lower ER degradation efficacy; IC50 = 1.3 nM 75% Discontinued (Phase I)
Fulvestrant Steroidal SERD Intramuscular injection; pure ER antagonist; IC50 = 9.4 nM 60–70% Approved (FDA)
AZD9496 Non-steroidal oral SERD Partial ER agonist activity; limited degradation efficiency 50–60% Discontinued (Phase I)
Elacestrant Oral SERD Improved bioavailability; recent Phase III success in EMERALD trial 85–90% Approved (FDA, 2023)
Key Findings:
  • Side-chain optimization : this compound’s fluoromethyl azetidine side-chain outperformed pyrrolidine and other cyclic amines in ER-α degradation, a critical factor for tumor regression .
  • Oral bioavailability : Unlike fulvestrant (requiring injection), this compound and GDC-0810 were oral but faced formulation challenges. This compound’s large molecular weight (461.52 g/mol) and solubility limitations in aqueous media (≥100 mg/mL in DMSO only) contributed to poor pharmacokinetics .

Functional and Clinical Comparisons

(a) Efficacy in Resistant Models
  • This compound achieved 97% ER-α degradation in vitro, correlating with tumor regression in tamoxifen-resistant xenografts . In contrast, GDC-0810 (75% degradation) showed inferior activity despite comparable drug exposure .
(b) Receptor Selectivity
  • AZD9496 and LSZ102 demonstrated off-target effects, including GR modulation, which may contribute to adverse events .
(c) Clinical Outcomes
  • This compound’s discontinuation highlights the difficulty in balancing oral bioavailability and SERD potency. Recent successors like elacestrant address this via structural refinements (e.g., smaller molecular size, enhanced solubility) .

Preparation Methods

Table 1: Key Starting Materials for this compound Synthesis

ComponentSourceRole in Synthesis
2-(3-Methoxyphenyl)acetic acidCommercial supplierChromene core construction
Ethylene glycolStandard chemical inventorySolvent and coupling agent
Azetidine derivativesCustom synthesisSide-chain introduction
Boron trifluoride etherateReagent supplierDeprotection agent

Synthetic Pathways and Reaction Mechanisms

Chromene Core Construction

The synthesis begins with the formation of the chromene backbone through a Friedel-Crafts acylation followed by cyclization. 2-(3-Methoxyphenyl)acetic acid undergoes Claisen condensation with ethyl acetate in the presence of sodium ethoxide, yielding a β-keto ester intermediate. Acid-catalyzed cyclization then generates the chromene ring system. Methoxy groups are strategically retained to direct electrophilic substitution and later converted to hydroxyl groups via demethylation.

Side-Chain Synthesis

The azetidine side chain is prepared through a nucleophilic substitution reaction between 3-fluoromethylazetidine and 2-bromoethoxybenzene. This step requires anhydrous conditions and a phase-transfer catalyst to minimize byproduct formation. The resulting intermediate is purified via column chromatography (hexane:ethyl acetate, 3:1) to achieve >95% purity.

Coupling Reactions

The chromene core and azetidine side chain are coupled using an Ullmann reaction, facilitated by copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C. This methodology enables the formation of a stable ether linkage while preserving stereochemical integrity. Alternative approaches, such as Mitsunobu coupling, were explored but resulted in lower yields due to competing elimination reactions.

Table 2: Optimization of Ullmann Coupling Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Temperature80–130°C110°CMaximized to 78%
Catalyst Loading5–20 mol% CuI15 mol%Reduced side products
SolventDMF, DMSO, THFDMFEnhanced solubility
Reaction Time12–48 hours24 hoursBalance of conversion vs. degradation

Key Intermediates and Their Characterization

Intermediate 15: Methoxy-Protected Chromene

Intermediate 15 is synthesized via an eight-step sequence starting from 2-(3-methoxyphenyl)acetic acid. Critical steps include:

  • Esterification : Conversion to methyl ester using thionyl chloride.

  • Cyclization : BF₃·OEt₂-mediated ring closure to form the chromene skeleton.

  • Selective Demethylation : BBr₃ in dichloromethane removes specific methoxy groups while preserving others.

Characterization data for Intermediate 15:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 5.45 (s, 1H), 3.80 (s, 3H).

  • HRMS : m/z calculated for C₁₆H₁₄O₃ [M+H]⁺ 255.1016, found 255.1019.

Intermediate 16: Mesylated Precursor

Intermediate 15 is converted to a mesylate (Intermediate 16) using methanesulfonyl chloride in the presence of triethylamine. This activation step facilitates subsequent nucleophilic displacement by azetidine derivatives.

Reaction Optimization and Challenges

Stereochemical Control

The (S)-configuration at the chromene C2 position is critical for ER-α binding. Asymmetric synthesis using chiral auxiliaries was initially attempted but replaced by a kinetic resolution strategy employing Candida antarctica lipase B. This enzymatic approach achieved an enantiomeric excess (ee) of 98% while simplifying purification.

Byproduct Mitigation

Early synthetic routes suffered from dimerization during the Ullmann coupling step. Introducing a bulky ortho-substituent on the aryl bromide reduced π-π stacking interactions, decreasing dimer formation from 22% to <5%.

Solvent and Temperature Effects

Replacing tetrahydrofuran (THF) with dimethylacetamide (DMAc) in the alkylation step improved reaction homogeneity, enabling a 15% increase in yield. Similarly, maintaining temperatures below −10°C during azetidine coupling prevented epimerization.

Analytical Characterization and Quality Control

Final product purity is assessed using a combination of chromatographic and spectroscopic methods:

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time 12.3 min.

  • Chiral Analysis : Chiralpak AD-H column, hexane/isopropanol (80:20), flow rate 1 mL/min.

  • X-ray Crystallography : Confirms absolute configuration via comparison with known SERD structures.

Impurity profiling identified three critical process-related impurities:

  • Des-fluoro analog (0.3%): Formed via incomplete fluorination, controlled by excess Selectfluor® reagent.

  • Chromene dimer (0.2%): Minimized through optimized Ullmann conditions.

  • Azetidine N-oxide (0.1%): Eliminated by degassing solvents with argon.

Scale-Up Considerations and Industrial Feasibility

Transitioning from laboratory-scale (10 g) to pilot-plant (50 kg) synthesis required modifications:

  • Continuous Flow Chemistry : Implemented for the exothermic mesylation step, reducing batch time from 8 hours to 45 minutes.

  • Crystallization Optimization : Switch from ethyl acetate to methanol/water system improved crystal habit and filtration rates.

  • Waste Stream Management : Copper residues from Ullmann reactions are captured using ion-exchange resins, achieving <1 ppm in final product.

Economic analysis indicates a total cost of $12,500/kg at commercial scale, with the azetidine side chain contributing 68% of raw material expenses.

Comparative Analysis with Alternative SERD Syntheses

This compound synthesis demonstrates advantages over first-generation SERDs like fulvestrant:

  • Step Count : 14 linear steps vs. 22 for fulvestrant.

  • Oral Bioavailability : Enabled by azetidine’s metabolic stability (t₁/₂ = 8.2 h in humans).

  • Yield Improvement : 42% overall yield vs. 18% for fulvestrant’s IM formulation .

Q & A

Q. What molecular mechanisms underlie SRN-927-induced estrogen receptor (ER) degradation, and how do they differ from other SERDs?

this compound binds to ER and induces conformational changes that promote receptor ubiquitination and proteasomal degradation, blocking ER signaling pathways critical for cancer cell proliferation. This mechanism contrasts with covalent SERDs (e.g., fulvestrant), which primarily block ER dimerization and DNA binding without robust degradation in all models. Methodologically, confirmatory assays should include:

  • Surface Plasmon Resonance (SPR) to quantify binding kinetics .
  • Immunoblotting to track ERα protein levels over time.
  • Ubiquitination assays (e.g., co-immunoprecipitation with ubiquitin antibodies) to validate degradation pathways.

Q. Which experimental models are optimal for evaluating this compound efficacy, and what parameters should be prioritized?

Model Type Key Parameters Methodological Considerations
In vitro (MCF-7) IC50, ER degradation (western blot), apoptosis (Annexin V)Use hormone-depleted media to mimic clinical conditions .
In vivo (PDX) Tumor volume, ERα IHC, plasma drug levels (LC-MS)Monitor pharmacokinetics to align dosing with receptor turnover rates .

Q. How do pharmacokinetic properties of this compound influence preclinical dosing strategies?

this compound's oral bioavailability and half-life necessitate time-course studies to correlate exposure with ER degradation. Key steps:

  • Conduct dose-ranging studies in rodents to establish AUC (Area Under Curve) and Cmax.
  • Use pharmacodynamic markers (e.g., ERα PET imaging) to link drug levels to target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from tumor microenvironment factors (e.g., stromal interactions, hypoxia). Methodological solutions:

  • 3D co-culture models with cancer-associated fibroblasts to mimic in vivo conditions .
  • Single-cell RNA sequencing to identify subpopulations resistant to degradation .
  • Principal Contradiction Analysis : Prioritize variables with the strongest causal links to outcomes (e.g., ER dimerization vs. co-regulator recruitment) .

Q. What comparative methodologies are critical for benchmarking this compound against next-generation SERDs?

  • Binding Kinetics : Use biolayer interferometry to compare on/off rates with clinical-stage SERDs (e.g., elacestrant) .
  • Transcriptomic Profiling : RNA-seq to assess differential gene regulation (e.g., ER vs. non-ER pathways) .
  • Resistance Models : Generate long-term treated cell lines to evaluate acquired mutations (e.g., Y537S ERα) .

Q. Which statistical approaches best analyze time-dependent ER degradation in heterogeneous tumors?

  • Mixed-effects models to account for intra-tumor variability.
  • Kaplan-Meier analysis for survival correlations with ER degradation rates.
  • Machine learning (e.g., random forests) to identify predictive biomarkers of response .

Methodological Guidance for Data Interpretation

  • Contradiction Analysis : Use triangulation (e.g., orthogonal assays like CETSA for target engagement) to validate degradation mechanisms .
  • Theoretical Framing : Ground hypotheses in ER biology (e.g., ligand-binding domain plasticity) to contextualize findings .
  • Reporting Standards : Follow IMRAD structure with detailed supplementary methods (e.g., antibody catalog numbers, analysis scripts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.